

Yoda2: A Technical Guide to its Enhanced Solubility and Application

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Compound of Interest

Compound Name: Yoda2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Yoda2**, a potent and selective Piezo1 channel activator. It focuses on the significant improvements in aqueous solubility that **Yoda2** offers over its predecessor, Yoda1, and provides detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers in pharmacology, physiology, and drug development.

Introduction to Yoda2

Yoda2 (also known as KC289) is a synthetic organic compound and a second-generation Piezo1 channel agonist.[1][2] The Piezo1 channel is a crucial mechanosensitive ion channel involved in a variety of physiological processes, including vascular tone regulation, red blood cell volume control, and bone development.[3][4][5] The limited aqueous solubility of the first-in-class Piezo1 agonist, Yoda1, presented a significant challenge for its application in physiological research and therapeutic development.[4][5] **Yoda2** was developed to overcome this limitation by modifying the chemical structure of Yoda1, resulting in a compound with significantly enhanced solubility and improved or equivalent potency and efficacy.[6][7][8]

The key structural modification in **Yoda2** is the replacement of the pyrazine ring in Yoda1 with a 4-benzoic acid moiety.[4][8] This change, along with its formulation as a potassium salt, dramatically improves its solubility in aqueous solutions, making it more suitable for physiological and in vivo studies.[5][6][8]

Physicochemical Properties and Solubility Data

The improved physicochemical properties of **Yoda2** are central to its advantages as a research tool. Below is a summary of its key properties and a comparison of its solubility with Yoda1.

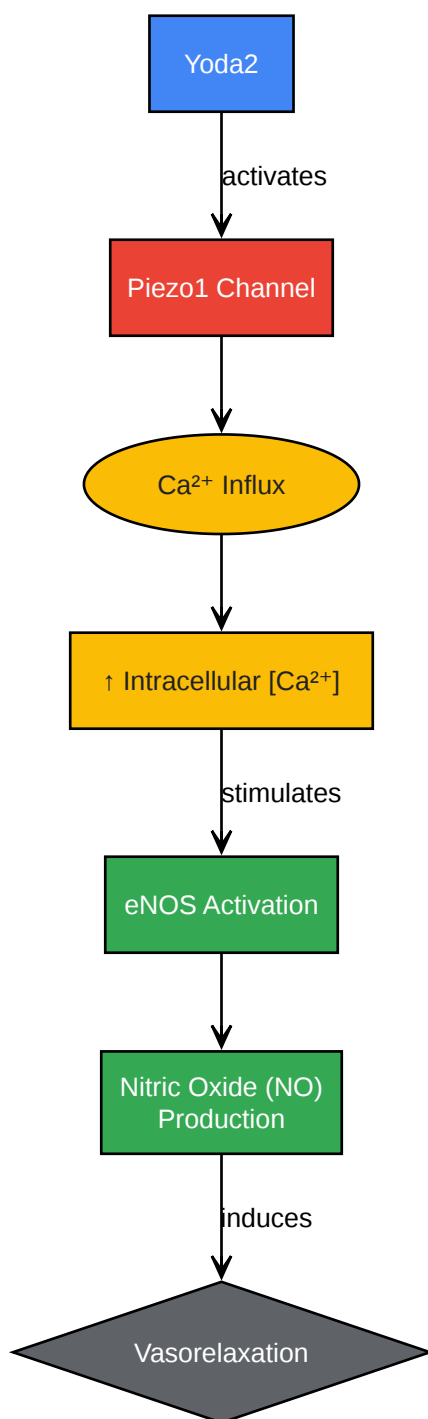
Property	Yoda2	Yoda1	Reference(s)
Molecular Formula	C ₁₆ H ₉ Cl ₂ KN ₂ O ₂ S ₂	C ₁₈ H ₁₂ Cl ₂ N ₂ OS ₂	[6][9]
Molecular Weight	435.38 g/mol	419.34 g/mol	[9][10]
Chemical Name	Potassium 4-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoate	N-(2,6-dichlorophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine	[9][11]
Aqueous Solubility	~160x more soluble than Yoda1	Low aqueous solubility	[6]
Solubility in DMSO	50 mM (with warming)	Soluble	[6][10]
Solubility in Water	100 mM	Sparingly soluble	[9]
Appearance	White to beige powder	-	[10]

Note: The solubility of compounds can be influenced by various factors including temperature, pH, and the presence of co-solvents.

Mechanism of Action and Signaling Pathway

Yoda2, like its parent compound, acts as a selective agonist of the Piezo1 channel.[6][12] Activation of this mechanosensitive, non-selective cation channel leads to an influx of cations, most notably calcium (Ca²⁺), into the cell.[3][5] This increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that vary depending on the cell type.

A common pathway initiated by Piezo1 activation in endothelial cells involves the stimulation of endothelial nitric oxide synthase (eNOS or NOS3), leading to the production of nitric oxide (NO).[4][12] NO then diffuses to adjacent smooth muscle cells, causing vasorelaxation.[4][6]



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Piezo1 activation and downstream signaling by **Yoda2**.

Experimental Protocols

Preparation of Yoda2 Stock and Working Solutions

Due to its improved solubility, preparing solutions of **Yoda2** is more straightforward than for Yoda1. However, for certain applications and concentrations, the use of co-solvents is still recommended to ensure complete dissolution.

Materials:

- **Yoda2** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Universal aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
- (Optional) Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Warming block or water bath

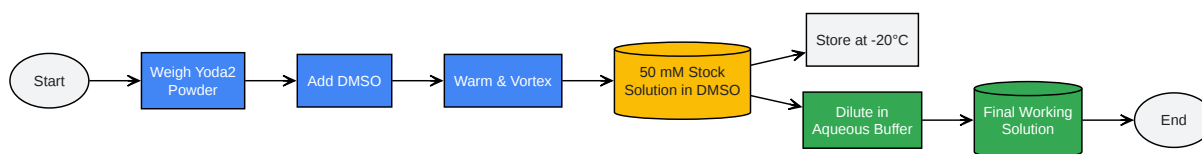
Protocol for DMSO Stock Solution (e.g., 50 mM):

- Weigh the required amount of **Yoda2** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a 50 mM concentration.
- Gently warm the solution (e.g., to 37°C) and vortex until the powder is completely dissolved.
[\[10\]](#)
- Store the stock solution at -20°C for up to one month.[\[6\]](#)

Protocol for Aqueous Working Solutions:

- Method 1 (with DMSO):
 - Thaw the **Yoda2** DMSO stock solution and bring it to room temperature.
 - Prepare the desired final concentration by diluting the stock solution in a universal aqueous buffer.

- Ensure the final DMSO concentration is low (e.g., $\leq 0.5\%$) to avoid solvent effects on biological systems.[6]
- Prepare fresh on the day of the experiment.[6]
- Method 2 (with Cyclodextrin for enhanced solubility):
 - For applications requiring higher aqueous concentrations with minimal organic solvent, a cyclodextrin-based formulation can be used.
 - Prepare a working solution containing 0.9% (w/v) Sodium Chloride, 5% DMSO, and 10% (w/v) SBE- β -CD in water.[6]
 - Add the **Yoda2** DMSO stock solution to this vehicle to achieve the final desired concentration.



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Workflow for preparing **Yoda2** solutions.

Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is its concentration in a saturated solution at equilibrium.

Materials:

- **Yoda2** powder
- Aqueous buffer of interest (e.g., PBS, pH 7.4)

- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Protocol:

- Add an excess amount of **Yoda2** powder to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.
- Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After incubation, allow the vials to stand to let the excess solid settle.
- Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to remove any remaining solid particles.
- Quantify the concentration of **Yoda2** in the clear filtrate using a validated HPLC method. A standard curve of known **Yoda2** concentrations must be prepared for accurate quantification.
- The resulting concentration is the thermodynamic solubility of **Yoda2** under the tested conditions.

Comparative Efficacy Data

Yoda2 exhibits improved or equivalent potency compared to Yoda1 in activating Piezo1 channels. The half-maximal effective concentration (EC_{50}) is a common measure of a drug's potency.

Cell Type / Assay	Yoda2 EC ₅₀	Yoda1 EC ₅₀	Reference(s)
Mouse Piezo1 (calcium assay)	150 nM	600 nM	[6][8]
Human Red Blood Cells (patch clamp)	305 nM	1391 nM	[3][13]
HUVEC cells	1.14 µM	-	[9]
Mouse Portal Vein (relaxation)	1.2 µM	-	[12]

These data indicate that a lower concentration of **Yoda2** is required to achieve the same level of Piezo1 activation as Yoda1, highlighting its increased potency.

Conclusion

Yoda2 represents a significant advancement in the pharmacological toolkit for studying Piezo1 channels. Its superior aqueous solubility overcomes a major limitation of Yoda1, facilitating its use in a wider range of physiological and in vivo experimental settings. The detailed protocols and comparative data presented in this guide are intended to assist researchers in effectively utilizing this valuable compound to explore the diverse roles of Piezo1 in health and disease.

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